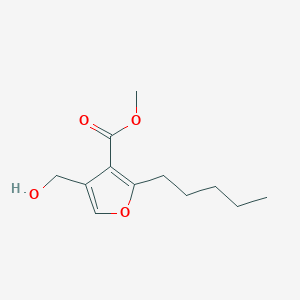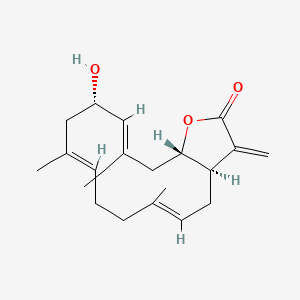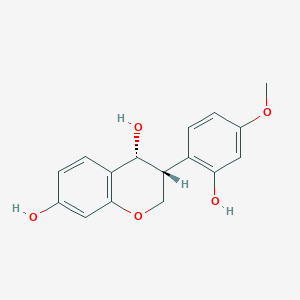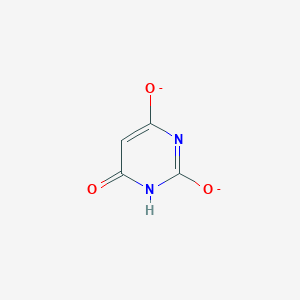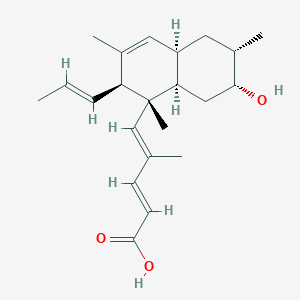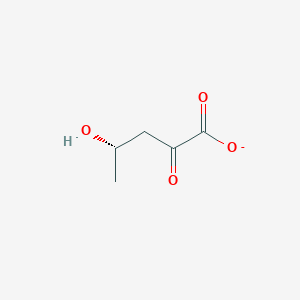
(S)-4-hydroxy-2-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-hydroxy-2-oxopentanoate is an optically active form of 4-hydroxy-2-oxopentanoate having 4S-configuration. It is a conjugate base of a (S)-4-hydroxy-2-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Catabolism
(S)-4-hydroxy-2-oxopentanoate plays a role in the enzymatic processes involved in the degradation of aromatic compounds. In Pseudomonas putida, enzymes like vinylpyruvate hydratase specifically hydrate 2-oxopent-4-enoate to produce (S)-4-hydroxy-2-oxopentanoate, indicating a stereospecific enzymatic activity crucial for the catabolism of certain aromatic compounds (Collinsworth, Chapman, & Dagley, 1973).
Metabolism in Pancreatic Islets
(S)-4-hydroxy-2-oxopentanoate has been studied in the context of its metabolism in rat pancreatic islets. It appears to be involved in various metabolic activities such as respiration, ketone-body formation, and biosynthetic activity, highlighting its potential significance in metabolic processes (Hutton, Sener, & Malaisse, 1979).
Structural and Chemical Analysis
Levulinic acid, another name for 4-oxopentanoic acid, has been analyzed for its molecular structure and interactions. Studies reveal how its molecules interact via hydrogen bonds, forming specific structural chains. This provides valuable insights into its chemical properties and potential applications in various scientific fields (Hachuła et al., 2013).
Enzymatic Determination Methods
Methods have been developed for the enzymatic determination of 4-methyl-2-oxopentanoate in plasma. These methods are crucial for understanding and measuring the concentration of this compound in biological systems, which has implications for metabolic studies and disease diagnosis (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Stereoselective Enzymatic Reactions
Research into the enzyme BphI, which catalyzes the formation of 4-hydroxy-2-oxoacids, has shown that specific enzyme modifications can change the stereoselectivity of the reaction, producing different stereoisomers of 4-hydroxy-2-oxopentanoate. This has significant implications for the synthesis of chiral compounds in organic chemistry (Baker & Seah, 2012).
Eigenschaften
Produktname |
(S)-4-hydroxy-2-oxopentanoate |
|---|---|
Molekularformel |
C5H7O4- |
Molekulargewicht |
131.11 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1/t3-/m0/s1 |
InChI-Schlüssel |
HFKQINMYQUXOCH-VKHMYHEASA-M |
Isomerische SMILES |
C[C@@H](CC(=O)C(=O)[O-])O |
Kanonische SMILES |
CC(CC(=O)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



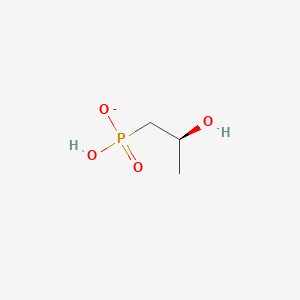
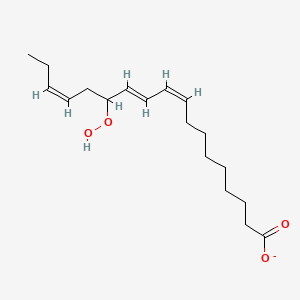
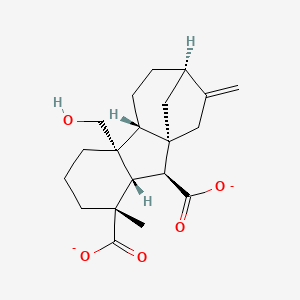
![2-[[4-(5-Chloro-2-cyclopentyloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1265017.png)
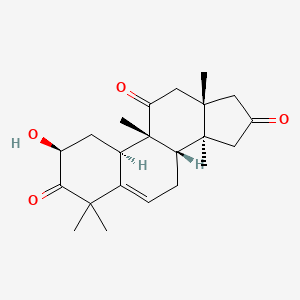
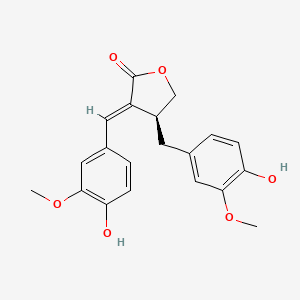
![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)

